molecular formula C19H18N2O2S B13084894 Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate

Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate

Cat. No.: B13084894
M. Wt: 338.4 g/mol
InChI Key: WUFJZDFMHOMWLQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate is a complex organic compound that features a thiazole ring, a biphenyl group, and an ethyl ester functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated biphenyls.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-([1,1’-biphenyl]-4-ylamino)thiazol-5-yl)acetate is unique due to the presence of both a biphenyl group and a thiazole ring, which confer distinct chemical and biological properties

Biological Activity

Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate, with the CAS number 1092959-61-9, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

This compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC19H18N2O2S
Molecular Weight338.42 g/mol
Purity≥ 95%
CAS Number1092959-61-9

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with biphenyl amines. The process often includes various steps such as condensation and esterification, leading to the formation of the target compound. Specific synthetic routes can vary based on the desired purity and yield.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 6.10 μM to 25.9 μM across different cell types, indicating a promising therapeutic index against cancers such as breast and prostate cancer .

The biological activity of thiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer progression. These compounds have been shown to target protein kinases like EGFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The presence of electron-withdrawing groups in thiazole rings enhances their biological activity by increasing lipophilicity and improving cell membrane permeability.

Antimicrobial Activity

Thiazole derivatives have also exhibited antimicrobial properties. For example, compounds structurally similar to this compound have been reported to reduce the survival of intracellular pathogens while maintaining low toxicity to mammalian cells . This suggests potential applications in developing new antimicrobial agents.

Case Studies

Several case studies have investigated the biological activity of thiazole derivatives:

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives against various cancer cell lines, reporting IC50 values as low as 6.10 μM for MCF-7 cells. These findings indicate that modifications in the thiazole structure can significantly enhance anticancer activity .
  • Antimicrobial Properties : Research on thiazole compounds has shown that they can induce significant ultrastructural changes in treated pathogens, leading to increased cell death rates while sparing mammalian cells from toxicity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that substituents on the thiazole ring play a crucial role in determining biological activity. Compounds with more lipophilic substituents generally exhibited enhanced efficacy against target cells .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-[2-(4-phenylanilino)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C19H18N2O2S/c1-2-23-18(22)12-17-13-20-19(24-17)21-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,20,21)

InChI Key

WUFJZDFMHOMWLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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